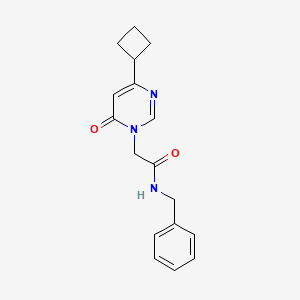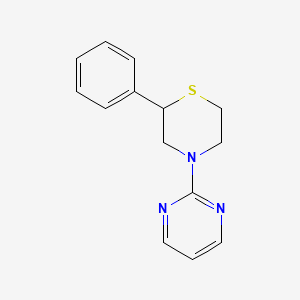
2-Phenyl-4-pyrimidin-2-ylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-pyrimidin-2-ylthiomorpholine, also known as PPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTM is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, which are connected by a thioether linkage.
作用機序
The mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. It has also been found to inhibit the activity of viral RNA polymerases, which are essential for viral replication. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit viral replication and reduce viral load in infected cells. It has also been found to exhibit potent antibacterial activity against several clinically relevant bacterial strains.
実験室実験の利点と制限
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in high purity. However, 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine.
将来の方向性
There are several future directions for research involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine, which could lead to the identification of new targets for drug development. Further studies are also needed to evaluate the efficacy and safety of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in animal models and clinical trials. Additionally, the potential applications of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in other fields, such as agriculture and environmental science, should be explored.
合成法
The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine involves the reaction of 2-aminopyrimidine with phenacyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide). The resulting intermediate is then reacted with thiomorpholine in the presence of potassium carbonate and DMF to yield 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of several viruses, including hepatitis C virus, dengue virus, and Zika virus. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to possess potent antibacterial activity against several Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
2-phenyl-4-pyrimidin-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-5-12(6-3-1)13-11-17(9-10-18-13)14-15-7-4-8-16-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSPONQHJRKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1C2=NC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-pyrimidin-2-ylthiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
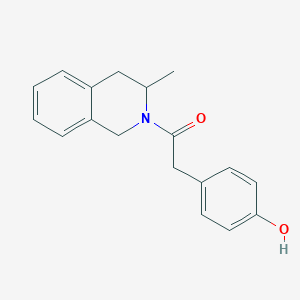
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
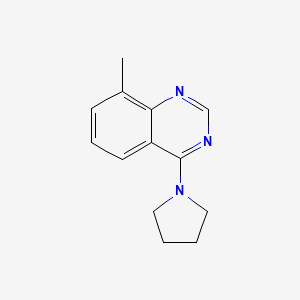
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)
![3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)
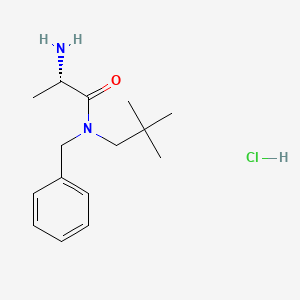
![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)
